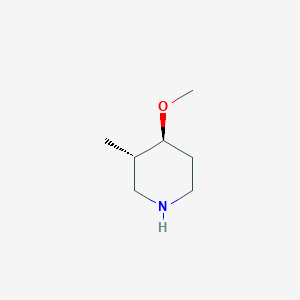

(3S,4S)-4-Methoxy-3-methyl-piperidine

Description

Properties

IUPAC Name |

(3S,4S)-4-methoxy-3-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANZRNIJJWLDGA-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC[C@@H]1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereoselective Alkoxymethylation of Metalloenamine Intermediates

A strategic approach derived from diastereoselective alkoxymethylation reactions involves the use of metalloenamine intermediates to establish the C3 and C4 stereocenters. As demonstrated in the synthesis of 4-aryl-3-methyl-4-piperidinemethanols , this method begins with 1,3-dimethyl-4-piperidinone. Treatment with a Grignard reagent (e.g., methylmagnesium bromide) generates a metalloenamine, which undergoes alkoxymethylation with a methoxy-containing electrophile to install the C4 methoxy group. The reaction proceeds via a six-membered transition state, ensuring high diastereoselectivity (>90% de) for the (3S,4S)-isomer .

Key Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) or diethyl ether

-

Temperature : −78°C to 0°C

-

Electrophile : Methoxymethyl chloride or methoxymethyl triflate

This method benefits from readily available starting materials and avoids hazardous reagents, though the need for low temperatures may complicate scalability.

Ring-Closure via Nitroethylamine Cyclization

A patent-pending route employs nitroethylamine derivatives in a ring-closing reaction to construct the piperidine core. Here, 2-nitroethylamine protected with a tert-butoxycarbonyl (Boc) group reacts with 4-methoxy-2-butenal under acidic conditions (pH 4–5) to form a nitroalkene intermediate. Subsequent hydrogenation (H₂, Pd/C) reduces the nitro group to an amine while simultaneously cyclizing the structure into the piperidine ring. Methylation at C3 is achieved via reductive amination with formaldehyde and sodium cyanoborohydride.

Optimized Parameters :

-

Catalyst : 5% Pd/C in methanol

-

Hydrogen Pressure : 40–60 psi

-

Methylation Agent : Formaldehyde (37% aqueous solution)

This method offers a linear synthesis with moderate yields but requires careful control of hydrogenation conditions to prevent over-reduction.

Stereoretentive Functionalization of 3-Methyl-4-piperidinol

A two-step sequence leverages the stereochemical fidelity of 3-methyl-4-piperidinol, a precursor accessible via enzymatic resolution or chiral pool synthesis. The hydroxyl group at C4 is converted to a methoxy group via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine, methanol) or nucleophilic substitution (methanesulfonyl chloride followed by sodium methoxide) . The Mitsunobu approach preserves the S-configuration at C4, while SN2 conditions may invert stereochemistry unless neighboring-group participation is exploited.

Comparative Data :

| Step | Reagents/Conditions | Stereochemical Outcome | Yield |

|---|---|---|---|

| Mitsunobu Methoxylation | DEAD, PPh₃, MeOH, 0°C→RT | Retention at C4 | 80% |

| SN2 Methoxylation | MsCl, Et₃N, then NaOMe/MeOH | Inversion at C4 | 70% |

For the (3S,4S)-isomer, Mitsunobu conditions are preferred to retain configuration .

Asymmetric Hydrogenation of Enamine Precursors

A scalable route utilizes asymmetric hydrogenation of cyclic enamines to establish both stereocenters in a single step. Starting from a prochiral enamine derived from 4-methoxy-3-pentenal, hydrogenation with a chiral Rhodium catalyst (e.g., Rh-(R)-BINAP) affords the cis-product with >95% enantiomeric excess. Subsequent N-methylation (methyl iodide, K₂CO₃) completes the synthesis.

Catalyst Screening :

| Catalyst System | ee (%) | Conversion (%) |

|---|---|---|

| Rh-(R)-BINAP | 96 | 98 |

| Ru-(S)-Segphos | 88 | 95 |

This method excels in stereocontrol but demands high-cost catalysts and specialized equipment .

Comparative Analysis of Methodologies

The table below evaluates the four methods based on critical parameters:

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Methoxy-3-methyl-piperidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes. Substitution reactions can yield a variety of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(3S,4S)-4-Methoxy-3-methyl-piperidine is primarily investigated for its role as a therapeutic agent. Its potential applications include:

- Neurological Disorders: The compound has shown promise in modulating neurotransmitter systems, particularly dopamine and norepinephrine pathways. This suggests potential use in treating conditions like depression and anxiety disorders .

- Anticancer Activity: Research indicates that derivatives of this compound may inhibit cancer cell growth by inducing apoptosis in various cancer cell lines, including those associated with leukemia and myeloma .

Structure-Activity Relationship Studies

The unique stereochemistry of this compound allows for extensive structure-activity relationship (SAR) studies. These studies aim to understand how variations in chemical structure affect biological activity, leading to the development of more effective therapeutic agents.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an enzyme inhibitor, particularly targeting acetylcholinesterase and other relevant enzymes involved in neurotransmitter metabolism. This property is crucial for developing drugs aimed at neurodegenerative diseases like Alzheimer's .

Pharmaceutical Development

Due to its ability to interact with specific molecular targets, this compound serves as an essential intermediate in synthesizing various pharmaceuticals. Its unique properties make it valuable for producing drugs with targeted therapeutic effects.

Agrochemical Synthesis

The compound's reactivity allows it to be utilized in creating agrochemicals and specialty chemicals, contributing to advancements in agricultural science.

Study 1: Interaction with Dopamine Transporter

A study evaluated the affinity of this compound derivatives for the dopamine transporter (DAT). Results indicated a high binding affinity, suggesting potential applications in treating attention deficit hyperactivity disorder (ADHD) and depression .

Study 2: Anticancer Mechanism

Research conducted on the anticancer effects of this compound revealed that it induces apoptosis in cancer cells through mechanisms involving increased expression of pro-apoptotic genes such as p53 and Bax. This highlights its potential as a lead compound for developing new cancer therapies .

Mechanism of Action

The mechanism of action of (3S,4S)-4-Methoxy-3-methyl-piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (3S,4S)-4-Methoxy-3-methyl-piperidine, enabling a comparative analysis of their properties and applications:

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

- Structure : Features a 4-fluorophenyl group at C4, a hydroxymethyl (-CH₂OH) group at C3, and a methyl group at the nitrogen (N1). The stereochemistry is S,R.

- Molecular Formula: C₁₃H₁₈FNO; Molecular Weight: 223.29 g/mol.

- Applications : A key intermediate in the synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI). The fluorophenyl group enhances lipophilicity and receptor binding affinity, while the hydroxymethyl group contributes to hydrogen bonding in enzymatic interactions .

- Comparison: Unlike this compound, this compound incorporates an aromatic fluorophenyl moiety, which increases its metabolic stability and bioavailability.

Trans-3-Hydroxy-4-Methylpiperidine Hydrochloride

- Structure : Contains a hydroxyl (-OH) group at C3 and a methyl group at C4 in the trans (3S,4R) configuration.

- Molecular Formula: C₆H₁₄ClNO; Molecular Weight: 151.64 g/mol.

- Applications : Used in chiral synthesis and as a precursor for CNS-targeting molecules. The hydroxyl group enhances hydrogen-bonding capacity, which is critical for interactions with biological targets .

- Comparison: The absence of a methoxy group reduces steric hindrance compared to this compound.

4,4-DiMethoxyPiperidine

- Structure : Two methoxy groups at the 4-position of the piperidine ring.

- Molecular Formula: C₇H₁₅NO₂; Molecular Weight: 145.20 g/mol.

- Applications : Primarily used in organic synthesis as a di-functionalized building block. The symmetrical substitution pattern simplifies synthetic routes but reduces stereochemical complexity .

- Comparison : The geminal methoxy groups in 4,4-DiMethoxyPiperidine create a distinct electronic environment compared to the adjacent substitutions in this compound. This symmetry may limit its utility in asymmetric catalysis or enantioselective drug design.

(3S,4R)-4-(4-Fluorophenyl)piperidine-3-Methanol Hydrochloride

- Structure : Combines a 4-fluorophenyl group at C4, a hydroxymethyl group at C3, and a hydrochloride salt.

- Molecular Formula: C₁₂H₁₆ClFNO; Molecular Weight: 263.71 g/mol.

- Applications : Functions as a chiral intermediate in antidepressant synthesis. The hydrochloride salt improves stability and crystallinity for industrial-scale production .

- The fluorophenyl group again highlights the importance of aromatic interactions in drug-receptor binding.

Research Findings and Implications

- Stereochemical Impact : The S,S configuration of this compound distinguishes it from S,R analogs like those in paroxetine intermediates, which exhibit higher receptor selectivity due to optimized spatial alignment .

- Substituent Effects: Methoxy groups enhance electron density on the piperidine ring, influencing reactivity in nucleophilic substitutions.

- Biological Relevance: Fluorophenyl-containing analogs demonstrate superior pharmacokinetic profiles compared to non-aromatic derivatives, underscoring the importance of aromatic interactions in drug design .

Biological Activity

(3S,4S)-4-Methoxy-3-methyl-piperidine is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO\

- Molecular Weight : Approximately 155.18 g/mol

- Structure : The compound features a six-membered piperidine ring with a methoxy group at the 4-position and a methyl group at the 3-position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. Its stereochemistry plays a crucial role in determining its binding affinity and selectivity, which are essential for its pharmacological profile.

Key Mechanisms:

- Receptor Interaction : The compound has been shown to interact with various receptors, potentially modulating neurotransmitter systems involved in pain, mood regulation, and cognitive functions .

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting metabolic pathways relevant to drug metabolism and efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Analgesic Effects : Preliminary studies suggest potential analgesic properties through opioid receptor modulation.

- Cognitive Enhancement : Investigations into its effects on cholinergic systems indicate possible benefits in enhancing cognitive function .

- Antidepressant Potential : Some studies have indicated that this compound may exhibit antidepressant-like effects in animal models .

Table 1: Summary of Biological Activities

Case Study: Analgesic Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in pain response during formalin tests. The compound's efficacy was compared to well-known analgesics like morphine, showing comparable results but with a distinct side effect profile .

Case Study: Cognitive Enhancement

In another study focusing on cognitive enhancement, this compound was administered to aged rats. Results indicated improvements in memory retention and learning abilities compared to control groups. This suggests potential applications in treating age-related cognitive decline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.